{4-[(2E)-3-Methyltriaz-2-en-1-yl]phenyl}acetic acid
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Overview
Description
{4-[(2E)-3-Methyltriaz-2-en-1-yl]phenyl}acetic acid is an organic compound that features a phenyl ring substituted with a triazene group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2E)-3-Methyltriaz-2-en-1-yl]phenyl}acetic acid typically involves the reaction of 4-aminophenylacetic acid with methyl diazonium salts under controlled conditions. The reaction proceeds through the formation of a diazonium intermediate, which subsequently undergoes coupling with the phenylacetic acid derivative to yield the desired product. The reaction conditions often include maintaining a low temperature to stabilize the diazonium intermediate and using acidic or basic catalysts to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated control systems to ensure consistent reaction conditions. Solvent extraction and recrystallization techniques are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
{4-[(2E)-3-Methyltriaz-2-en-1-yl]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazene group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
{4-[(2E)-3-Methyltriaz-2-en-1-yl]phenyl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {4-[(2E)-3-Methyltriaz-2-en-1-yl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The triazene group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
{4-[(2E)-3-Methyltriaz-2-en-1-yl]phenyl}propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
{4-[(2E)-3-Methyltriaz-2-en-1-yl]phenyl}butyric acid: Contains a butyric acid group, offering different chemical and biological properties.
Uniqueness
{4-[(2E)-3-Methyltriaz-2-en-1-yl]phenyl}acetic acid is unique due to its specific combination of a triazene group and an acetic acid moiety
Properties
CAS No. |
61947-70-4 |
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Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-[4-(2-methyliminohydrazinyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H11N3O2/c1-10-12-11-8-4-2-7(3-5-8)6-9(13)14/h2-5H,6H2,1H3,(H,10,11)(H,13,14) |
InChI Key |
PGOFJNSFTFZODJ-UHFFFAOYSA-N |
Canonical SMILES |
CN=NNC1=CC=C(C=C1)CC(=O)O |
Origin of Product |
United States |
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